2,5-Dichloro-1,8-naphthyridine
Overview
Description
2,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the 1,8-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Naphthyridine derivatives, in general, have been found to exhibit a wide range of biological activities . They have shown potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .
Mode of Action
It’s known that naphthyridine derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some naphthyridine derivatives have been found to inhibit topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by naphthyridine derivatives, it can be inferred that multiple pathways could be impacted .
Pharmacokinetics
It has been suggested that naphthyridine derivatives generally have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Naphthyridine derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . These effects suggest that 2,5-Dichloro-1,8-naphthyridine could potentially influence a range of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,8-naphthyridine typically involves the chlorination of 1,8-naphthyridine. One common method is the reaction of 1,8-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted naphthyridines.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2,5-Dichloro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
- 2,7-Dichloro-1,8-naphthyridine
- 2,4-Dichloro-1,8-naphthyridine
- 1,5-Dichloro-1,8-naphthyridine
Comparison: 2,5-Dichloro-1,8-naphthyridine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichloro-naphthyridines, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2,5-dichloro-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCJSJGKRLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575200 | |
Record name | 2,5-Dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91870-15-4 | |
Record name | 2,5-Dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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